molecular formula C8H10O2 B1204599 3-Ethylbenzene-1,2-diol CAS No. 933-99-3

3-Ethylbenzene-1,2-diol

Cat. No.: B1204599
CAS No.: 933-99-3
M. Wt: 138.16 g/mol
InChI Key: UUCQGNWZASKXNN-UHFFFAOYSA-N
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Description

3-Ethylbenzene-1,2-diol, also known as 3-ethylcatechol, is an organic compound with the molecular formula C8H10O2. It is a derivative of catechol, featuring an ethyl group substituted at the third position of the benzene ring. This compound is a colorless to pale yellow crystalline solid with a characteristic aromatic odor. It is soluble in organic solvents such as ethanol, acetone, and ether, but insoluble in water .

Mechanism of Action

Target of Action

The primary target of 3-Ethylbenzene-1,2-diol is the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the degradation of aromatic compounds, which are important for various biological processes.

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first step, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The degradation of this compound is initiated by a dehydrogenation to 1-phenyl ethanol, followed by conversion to benzoate (or benzoyl-CoA) . Benzoate (or benzoyl-CoA) is a central intermediate in the anaerobic degradation of a variety of aromatic hydrocarbons .

Pharmacokinetics

It’s known that the compound is a solid and its physical form is liquid . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

It’s known that the compound belongs to the catechols , a group of organic compounds that have various biological activities, including antioxidant and anti-inflammatory effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s concentrations were found to be higher around major roads and city centers, indicating a significant influence of traffic emissions . Moreover, seasonal sources such as domestic heating and intensive outdoor barbecue cooking were found to affect the atmospheric presence of this pollutant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylbenzene-1,2-diol can be synthesized through several methods. One common approach involves the hydrogenation of isopropylbenzene (cumene) with bromoethane in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of ethylbenzene derivatives. The process typically employs a metal catalyst, such as palladium or platinum, and is conducted under high pressure and temperature to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethylbenzene-1,

Properties

IUPAC Name

3-ethylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCQGNWZASKXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918521
Record name 3-Ethylbenzene-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-99-3, 28930-20-3, 73229-71-7
Record name 3-Ethyl-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylcatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylpyrocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028930203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediol, ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylbenzene-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylpyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.821
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Record name 3-ETHYLCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ69AC58EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Ethyl-1,2-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of crude 9 (ca. 80 mmol) in 2N NaOH (40 mL) cooled to 0-5° C., a solution of ca. 7% hydrogen peroxide (49 mL) was added dropwise over 30 min while maintaining the temperature at 20° C. The reaction was stirred for further 45 min then diluted with AcOEt (ca 250 mL), washed with HCl 2N (ca 50 mL). The aqueous layer was e-extracted with AcOEt and the combined organic extracts were washed with brine, and dried over sodium sulphate. The solvent was removed under reduced pressure to give a crude which was columned (cyclohexane:AcOEt 4:1) to give 6.4 g of 10 as a brown oil:
Name
Quantity
80 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Name
cyclohexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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